Nalpha-acetyl-D-asparagine hydrate
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Overview
Description
Nalpha-acetyl-D-asparagine hydrate is a chemical compound with the molecular formula C6H12N2O5. It is a derivative of asparagine, an amino acid, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the asparagine molecule. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-acetyl-D-asparagine hydrate typically involves the acetylation of D-asparagine. This can be achieved by reacting D-asparagine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions: Nalpha-acetyl-D-asparagine hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Nalpha-acetyl-D-asparagine hydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies related to protein structure and function, as well as in the investigation of enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of Nalpha-acetyl-D-asparagine hydrate involves its interaction with specific molecular targets and pathways. As a derivative of asparagine, it plays a role in the metabolism of ammonia and the synthesis of proteins. The acetyl group can influence the compound’s reactivity and interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
Nalpha-acetyl-L-asparagine: Similar in structure but with the L-isomer of asparagine.
Nalpha-acetyl-D-glutamine: Another acetylated amino acid derivative with similar properties.
Nalpha-acetyl-L-glutamine: The L-isomer of the above compound
Uniqueness: Nalpha-acetyl-D-asparagine hydrate is unique due to its specific stereochemistry (D-isomer) and the presence of the acetyl group, which can affect its biochemical properties and interactions. This makes it a valuable tool in research for studying stereospecific effects and acetylation-related modifications .
Properties
Molecular Formula |
C6H12N2O5 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-acetamido-4-amino-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C6H10N2O4.H2O/c1-3(9)8-4(6(11)12)2-5(7)10;/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12);1H2 |
InChI Key |
IWRCCVSIDUGZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)N)C(=O)O.O |
Origin of Product |
United States |
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